3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde
Description
Properties
CAS No. |
88456-04-6 |
|---|---|
Molecular Formula |
C20H19ClN2O |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
3-chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C20H19ClN2O/c1-3-23(4-2)15-11-9-14(10-12-15)19-17-8-6-5-7-16(17)18(13-24)20(21)22-19/h5-13H,3-4H2,1-2H3 |
InChI Key |
FLBPWYFAWBGCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NC(=C(C3=CC=CC=C32)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carboxylic acid.
Reduction: 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde with analogous compounds based on structural features, physicochemical properties, and applications.
Structural and Functional Group Comparisons
Key Observations:
- Phthalimides are thermally stable and used in polymers, whereas isoquinoline derivatives are explored in medicinal chemistry .
- Substituent Effects: The 3-Cl substituent in both the target compound and 3-chloro-N-phenyl-phthalimide may enhance electrophilic substitution resistance but reduce solubility compared to non-halogenated analogs . The 4-(diethylamino)phenyl group in the target compound introduces strong electron-donating effects, contrasting with the electron-withdrawing carbamate groups in ’s compounds. This difference likely results in higher solubility in polar solvents for the target compound . The carbaldehyde group offers orthogonal reactivity (e.g., Schiff base formation) compared to the carbamates in , which are hydrolytically stable but less reactive .
Physicochemical Properties
- Lipophilicity: highlights that chloro and carbamate substituents increase log k (HPLC-derived lipophilicity). The target compound’s diethylamino group and polar aldehyde may reduce log k compared to ’s carbamates, suggesting improved aqueous solubility .
- Thermal Stability: Phthalimides () exhibit high thermal stability due to rigid imide rings. The isoquinoline core may offer moderate stability, influenced by the electron-donating diethylamino group .
Research Findings and Trends
- Electron-Donating vs. Withdrawing Groups: The diethylamino group in the target compound may counteract the electron-withdrawing effects of the chlorine, balancing solubility and reactivity—a contrast to purely electron-deficient systems in and .
- Functional Group Versatility : The aldehyde group provides a strategic handle for derivatization, unlike the carbamates or imides in compared compounds, which require harsher conditions for modification .
Notes on Evidence Limitations
- Direct data on the target compound’s synthesis or applications are absent in the provided evidence. Comparisons are inferred from structural analogs.
- Further experimental studies (e.g., DSC for thermal analysis, HPLC for log k) are needed to validate predicted properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
